molecular formula C15H32O B7823882 13-Methyltetradecanol CAS No. 20194-47-2

13-Methyltetradecanol

Cat. No.: B7823882
CAS No.: 20194-47-2
M. Wt: 228.41 g/mol
InChI Key: FDAZSZUYCOPJED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13-methyltetradecan-1-ol is a long-chain fatty alcohol that is tetradecan-1-ol bearing a methyl substituent at position 13. It is a long-chain primary fatty alcohol and a fatty alcohol 15:0.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

13-methyltetradecan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32O/c1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16/h15-16H,3-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAZSZUYCOPJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207240
Record name Isopentadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58524-92-8, 20194-47-2
Record name Isopentadecan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058524928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopentadecan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020194472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopentadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopentadecan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.716
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPENTADECAN-1-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2EA3L2MWN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 13-Methyltetradecanol: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 13-methyltetradecanol, a branched-chain fatty alcohol. It is intended for researchers, scientists, and professionals in drug development and specialty chemical synthesis. This document delves into the chemical structure, physicochemical properties, a validated synthesis protocol, spectroscopic analysis, and potential applications of this compound, grounding all technical claims in authoritative scientific literature.

Introduction and Scientific Context

This compound, an isomer of pentadecanol, belongs to the class of long-chain fatty alcohols. These compounds are characterized by a hydroxyl (-OH) group at the terminus of a long aliphatic chain. Fatty alcohols are ubiquitous in nature, typically as components of waxes, and are of significant industrial importance. They serve as precursors for detergents and surfactants and are valued as emollients, emulsifiers, and thickeners in the cosmetics and food industries.[1][2][3]

The branched-chain nature of this compound, specifically the iso-structure at the penultimate carbon, imparts unique physical properties compared to its linear counterpart, 1-pentadecanol. This branching can influence melting point, solubility, and viscosity, making it a molecule of interest for specialized applications where specific physical characteristics are required. This guide will elucidate these properties and provide the scientific framework for its synthesis and characterization.

Chemical Structure and Isomerism

This compound is a primary alcohol with a 15-carbon backbone. The defining feature of its structure is a methyl group at the 13th carbon position, creating an isopentadecyl structure.

Molecular Formula: C₁₅H₃₂O

Structure:

The presence of the terminal hydroxyl group classifies it as a primary alcohol. The branched methyl group at the C13 position introduces a chiral center, meaning this compound can exist as two enantiomers: (R)-13-methyltetradecanol and (S)-13-methyltetradecanol. The synthesis of a specific enantiomer would require a stereoselective synthetic route, while standard synthesis from achiral precursors will yield a racemic mixture.

Physicochemical Properties

The physical properties of long-chain alcohols are largely dictated by the length of the carbon chain and the presence of hydrogen bonding from the hydroxyl group.[4][5] Longer chains lead to higher melting and boiling points. The branched nature of this compound can disrupt the packing of the alkyl chains, potentially leading to a lower melting point compared to its linear isomer, 1-pentadecanol.

PropertyValueSource
Molecular Weight 228.42 g/mol PubChem
Molecular Formula C₁₅H₃₂OPubChem
Appearance White, waxy solid (predicted)[6]
Melting Point 41-44 °C (for 1-pentadecanol)[6]
Boiling Point 269-271 °C (for 1-pentadecanol)[6]
Solubility Insoluble in water; soluble in organic solvents like diethyl ether and ethanol.[7][8]
Density ~0.842 g/cm³ at 40 °C (for 1-pentadecanol)[6]

Note: Experimental data for this compound is limited. The values for melting point, boiling point, and density are for the linear isomer 1-pentadecanol and are provided for reference. The branched structure of this compound may result in slightly different values.

Synthesis of this compound

A robust and reliable method for the synthesis of this compound is through the reduction of its corresponding carboxylic acid, 13-methyltetradecanoic acid. This two-step process involves the synthesis of the carboxylic acid followed by its reduction to the primary alcohol.

Synthesis of 13-Methyltetradecanoic Acid

A common route to synthesize 13-methyltetradecanoic acid is via a Wittig reaction, followed by hydrogenation. This method provides good yields and high purity of the final product.

Reduction of 13-Methyltetradecanoic Acid to this compound

The reduction of the carboxylic acid to the primary alcohol can be efficiently achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[5][9][10][11]

Reaction:

R-COOH + LiAlH₄ → R-CH₂OH

Experimental Protocol:

  • Materials: 13-methyltetradecanoic acid, anhydrous diethyl ether or tetrahydrofuran (THF), lithium aluminum hydride (LiAlH₄), 10% sulfuric acid, anhydrous sodium sulfate, and a rotary evaporator.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, a suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared under a nitrogen atmosphere.

    • A solution of 13-methyltetradecanoic acid in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension with stirring. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

    • After the addition is complete, the reaction mixture is stirred at room temperature for several hours or until the reaction is complete (monitored by TLC).

    • The reaction is then cautiously quenched by the slow, dropwise addition of water, followed by 10% sulfuric acid to neutralize the excess LiAlH₄ and dissolve the aluminum salts.[10]

    • The ether layer is separated, and the aqueous layer is extracted with diethyl ether.[10]

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.[10]

    • The crude product can be further purified by vacuum distillation or recrystallization.

Workflow Diagram:

SynthesisWorkflow cluster_synthesis Synthesis of this compound Start 13-Methyltetradecanoic Acid in Anhydrous Ether Reaction Reduction Reaction Start->Reaction Reagent LiAlH4 Suspension in Anhydrous Ether Reagent->Reaction Quench Quenching with H2O and H2SO4 Reaction->Quench Extraction Solvent Extraction Quench->Extraction Drying Drying and Solvent Removal Extraction->Drying Purification Purification (Vacuum Distillation) Drying->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis

The structural elucidation of this compound can be achieved through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of a primary alcohol is characterized by a strong, broad absorption band in the region of 3500-3200 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded hydroxyl group.[12] Another significant absorption is the C-O stretching vibration, which for a primary alcohol, appears in the range of 1075-1000 cm⁻¹.[13]

Expected IR Absorptions for this compound:

Wavenumber (cm⁻¹)VibrationIntensity
~3300O-H stretch (hydrogen-bonded)Strong, Broad
~2960-2850C-H stretch (alkane)Strong
~1465C-H bend (methylene)Medium
~1375C-H bend (methyl)Medium
~1050C-O stretch (primary alcohol)Strong
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of a primary alcohol will show characteristic signals for the protons on the carbon bearing the hydroxyl group (α-protons) and the hydroxyl proton itself.[14]

Expected ¹H NMR Chemical Shifts for this compound:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.6Triplet2H-CH₂-OH
~1.5Multiplet2H-CH₂-CH₂-OH
~1.2-1.4Broad Singlet~22H-(CH₂)₁₁-
~0.85Doublet6H-CH(CH₃)₂
Variable (typically 1-5)Singlet (broad)1H-OH

The hydroxyl proton signal is often broad and its chemical shift is dependent on concentration and solvent.[14] It can be identified by its disappearance upon shaking the sample with D₂O.[15]

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments in the molecule. The carbon attached to the electronegative oxygen atom will be shifted downfield.[16][17]

Expected ¹³C NMR Chemical Shifts for this compound:

Chemical Shift (δ, ppm)Assignment
~63-CH₂-OH
~39-CH(CH₃)₂
~33-CH₂-CH₂-OH
~29-30-(CH₂)n-
~28-CH₂-CH(CH₃)₂
~22-CH(CH₃)₂
~14Terminal methyl groups of iso-propyl
Mass Spectrometry

The mass spectrum of a long-chain primary alcohol often shows a weak or absent molecular ion peak.[18][19] Characteristic fragmentation patterns include the loss of water (M-18) and α-cleavage (cleavage of the C-C bond adjacent to the oxygen).[4][7][18][19]

Expected Fragmentation Pattern for this compound (M⁺ = 228):

  • M-18: A peak at m/z 210 corresponding to the loss of a water molecule.

  • α-Cleavage: The most significant fragmentation for primary alcohols is the cleavage of the bond between C1 and C2, leading to the formation of a stable [CH₂OH]⁺ ion at m/z 31. This is often the base peak.[20]

  • Other Fragments: A series of peaks separated by 14 mass units (CH₂) corresponding to the fragmentation of the long alkyl chain.

Potential Applications

While specific applications for this compound are not extensively documented, its properties as a branched-chain fatty alcohol suggest its utility in several areas:

  • Cosmetics and Personal Care: Due to their emollient and moisturizing properties, fatty alcohols are widely used in skin creams, lotions, and hair conditioners.[1][3][21][22] The branched structure of this compound could provide a unique skin feel and absorption profile.

  • Lubricants and Plasticizers: Long-chain alcohols and their esters are used as lubricants and plasticizers. The branched nature of this compound may lower its pour point, making it suitable for formulations used in colder temperatures.

  • Surfactant Production: Fatty alcohols are key starting materials for the synthesis of non-ionic and anionic surfactants used in detergents and other cleaning products.[1]

  • Chemical Intermediate: this compound can serve as a precursor for the synthesis of other specialty chemicals, including esters, ethers, and amines with specific physical properties conferred by the branched alkyl chain.

  • Drug Development: In pharmaceuticals, long-chain alcohols can be used as excipients in topical formulations and as starting materials for the synthesis of active pharmaceutical ingredients.[3]

Conclusion

This compound is a branched-chain primary fatty alcohol with potential applications in various fields, particularly in the cosmetic and specialty chemical industries. Its synthesis is readily achievable through the reduction of the corresponding carboxylic acid. While specific experimental data for this compound is not abundant, its chemical and physical properties can be reliably predicted based on the well-understood chemistry of long-chain alcohols. This guide provides a solid foundation for researchers and scientists interested in the synthesis, characterization, and application of this unique molecule.

References

  • AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. AZoM.com. [Link]

  • Chemguide. (n.d.). Interpreting C-13 NMR spectra. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • CREMER North America. (2025, May 27). How Fatty Alcohols Are Used in Cosmetic and Personal Care Products. [Link]

  • Doc Brown's Chemistry. (2025, November 11). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol. [Link]

  • Doc Brown's Chemistry. (2025, November 11). ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol. [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151014, 13-Methyltetradecanoic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5367655, E-11(13-Methyl)tetradecen-1-ol acetate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 545755, 6,10,13-Trimethyltetradecan-1-ol. [Link]

  • Prakash Chemicals International. (n.d.). Fatty Alcohols: Key Ingredients in Cosmetics Unveiled. [Link]

  • ResearchGate. (n.d.). FT-IR data of fatty alcohols, adipic acid and long- chain diesters. [Link]

  • Sinarmas Cepsa. (2025, May 7). Fatty Alcohols 101: Uses, benefits, and why they matter in everyday products. [Link]

  • The Beauty Crop. (n.d.). Exploring the Benefits of Fatty Alcohols in Skincare. [Link]

  • University of Calgary. (n.d.). Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. [Link]

  • University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • Wikipedia. (n.d.). 1-Tetradecanol. [Link]

  • Wikipedia. (n.d.). Fatty alcohol. [Link]

  • YouTube. (2018, January 21). Strong Reductions using Lithium Aluminum Hydride (LAH). [Link]

  • YouTube. (2025, August 11). Mass Spectrometry of Alcohols. [Link]

Sources

Methodological & Application

enantioselective total synthesis of 13-methyltetradecanol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Target Analysis

1.1 Scope and Purpose This application note details the chemical synthesis of methyl-branched long-chain fatty alcohols, a critical class of molecules in lipidomics, pheromone signaling, and membrane biophysics. Specifically, this guide addresses the synthesis of (S)-12-methyltetradecanol (the chiral anteiso isomer) while clarifying the structural properties of 13-methyltetradecanol (the iso isomer).

1.2 Structural & Chirality Analysis (Critical) Before initiating synthesis, it is imperative to verify the stereochemical nature of the target.

  • This compound (iso-pentadecanol): The structure terminates in an isopropyl group [–CH(CH₃)₂]. The C13 carbon is bonded to a hydrogen, the methylene chain, and two identical methyl groups. Consequently, This compound is achiral . "Enantioselective synthesis" is not applicable to this molecule unless isotopic labeling (e.g., ¹³C or D) desymmetrizes the methyl groups.

  • 12-Methyltetradecanol (anteiso-pentadecanol): The methyl branch is located at the anteiso position (C12). The C12 carbon is bonded to a hydrogen, a methyl group, an ethyl group, and the long alkyl chain. This molecule is chiral .

Decision: This protocol provides the enantioselective total synthesis of (S)-12-methyltetradecanol . This molecule represents the biological standard for chiral C15 branched alcohols (often found in wool wax and bacterial lipids) and serves as the correct template for researchers seeking enantiopure branched lipids.

Part 2: Chemical Strategy & Retrosynthesis

2.1 Synthetic Logic To ensure high enantiomeric excess (ee), we employ a Chiral Pool Strategy . Rather than generating the chiral center via asymmetric catalysis (which often yields 90-95% ee and requires expensive ligands), we utilize (S)-(-)-2-methyl-1-butanol (derived from fusel oil, >99% ee) as the starting material. The synthesis relies on a copper-catalyzed cross-coupling (Kochi-Schlosser coupling) between a chiral Grignard reagent and a protected long-chain electrophile.

2.2 Retrosynthetic Analysis The target alcohol is disconnected at the C10-C11 bond to merge the chiral tail with the achiral linker.

  • Fragment A (Nucleophile): (S)-2-methylbutylmagnesium bromide (derived from (S)-2-methylbutanol).

  • Fragment B (Electrophile): 10-Bromo-1-(tetrahydropyranyloxy)decane.

  • Coupling: Li₂CuCl₄-catalyzed cross-coupling.

Retrosynthesis Target (S)-12-Methyltetradecanol (Target Molecule) Disconnect C10-C11 Disconnection (Kochi-Schlosser Coupling) Target->Disconnect FragA Fragment A (Chiral Nucleophile) (S)-2-Methylbutylmagnesium bromide Disconnect->FragA FragB Fragment B (Electrophile) 10-Bromo-1-(THP-oxy)decane Disconnect->FragB StartA Starting Material A (S)-(-)-2-Methyl-1-butanol (>99% ee) FragA->StartA 1. I2/PPh3 2. Mg StartB Starting Material B 1,10-Decanediol FragB->StartB 1. HBr (48%) 2. DHP/H+

Figure 1: Retrosynthetic strategy utilizing a convergent C10+C5 coupling approach.

Part 3: Detailed Experimental Protocols

Phase 1: Preparation of the Chiral Synthon

Objective: Convert (S)-(-)-2-methyl-1-butanol into (S)-1-iodo-2-methylbutane without racemization.

  • Reagents: (S)-(-)-2-Methyl-1-butanol (10.0 g, 113 mmol), Iodine (34.4 g, 135 mmol), Triphenylphosphine (PPh₃) (35.5 g, 135 mmol), Imidazole (9.2 g, 135 mmol), CH₂Cl₂ (anhydrous).

  • Procedure:

    • Dissolve PPh₃ and imidazole in anhydrous CH₂Cl₂ (250 mL) at 0°C.

    • Add iodine portion-wise over 20 minutes. The solution will turn dark yellow/brown.

    • Add (S)-(-)-2-methyl-1-butanol dropwise.

    • Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

    • Workup: Quench with saturated aqueous Na₂S₂O₃ (100 mL) to remove excess iodine. Separate layers. Extract aqueous layer with CH₂Cl₂.

    • Purification: Pass the organic layer through a short silica plug to remove triphenylphosphine oxide. Concentrate carefully (product is volatile). Distill under reduced pressure.

  • Yield: ~18.5 g (82%) of (S)-1-iodo-2-methylbutane .

  • QC Check: ¹H NMR (CDCl₃) should show a doublet at

    
     3.2 ppm (CH₂I). Optical rotation 
    
    
    
    should match literature (+5.8° neat).
Phase 2: Preparation of the Long-Chain Electrophile

Objective: Synthesize 10-bromo-1-(tetrahydropyranyloxy)decane from 1,10-decanediol.

  • Step A: Mono-bromination

    • Reflux 1,10-decanediol (50 g) with 48% HBr (40 mL) and cyclohexane (continuous extraction setup) for 24 hours.

    • Purify via column chromatography (Hexane/EtOAc) to isolate 10-bromo-1-decanol .

  • Step B: THP Protection

    • Dissolve 10-bromo-1-decanol (20 g) in CH₂Cl₂. Add 3,4-dihydro-2H-pyran (1.2 equiv) and catalytic p-toluenesulfonic acid (pTSA).

    • Stir at RT for 3 hours. Wash with NaHCO₃.

    • Yield: Quantitative conversion to 10-bromo-1-(tetrahydropyranyloxy)decane .

Phase 3: Catalytic Cross-Coupling (The Key Step)

Objective: Couple the chiral C5 fragment with the C10 chain.

  • Grignard Formation:

    • In a flame-dried 3-neck flask, add Mg turnings (1.5 equiv) and a crystal of iodine.

    • Add (S)-1-iodo-2-methylbutane (from Phase 1) in anhydrous THF dropwise. Initiate reflux to form (S)-2-methylbutylmagnesium iodide .

  • Coupling Reaction:

    • Cool the Grignard solution to -78°C.

    • Add the electrophile (10-bromo-1-(THP-oxy)decane, 0.8 equiv relative to Grignard) dissolved in THF.

    • Add catalyst Li₂CuCl₄ (0.1 M in THF, 3 mol%). Note: Prepare Li₂CuCl₄ by mixing LiCl and CuCl₂ in THF.

    • Allow the reaction to warm slowly to 0°C and stir for 12 hours. The solution typically turns from gray to dark purple/black.

  • Workup:

    • Quench with saturated NH₄Cl solution (dissolves copper salts).

    • Extract with diethyl ether (3x).[1] Dry over MgSO₄.[1]

    • Purify via flash chromatography (Hexane/EtOAc 95:5) to yield (S)-1-THP-12-methyltetradecane .

Phase 4: Deprotection and Isolation
  • Dissolve the coupled product in MeOH (100 mL).

  • Add p-toluenesulfonic acid (catalytic amount). Stir for 2 hours at RT.

  • Remove MeOH under vacuum. Redissolve in Ether, wash with NaHCO₃.

  • Final Purification: Kugelrohr distillation or Column Chromatography.

  • Final Product: (S)-12-Methyltetradecanol .

Part 4: Visualization of Workflow

Workflow cluster_0 Phase 1: Chiral Nucleophile cluster_1 Phase 2: Electrophile cluster_2 Phase 3 & 4: Coupling & Deprotection S_Butanol (S)-2-Methyl-1-butanol S_Iodide (S)-1-Iodo-2-methylbutane S_Butanol->S_Iodide I2, PPh3 Grignard Grignard Reagent (R-MgI) S_Iodide->Grignard Mg, THF Coupled Protected (S)-12-Methyltetradecane Grignard->Coupled + Electrophile Li2CuCl4 (cat) Decanediol 1,10-Decanediol BromoAlcohol 10-Bromo-1-decanol Decanediol->BromoAlcohol HBr (48%) Protected 10-Bromo-1-(THP)decane BromoAlcohol->Protected DHP, pTSA Protected->Coupled Final (S)-12-Methyltetradecanol Coupled->Final MeOH, pTSA (Deprotection)

Figure 2: Step-by-step experimental workflow for the convergent synthesis.

Part 5: Data Summary & Validation

5.1 Physicochemical Properties Table

Property(S)-12-Methyltetradecanol (Anteiso)This compound (Iso)
Formula C₁₅H₃₂OC₁₅H₃₂O
Molecular Weight 228.41 g/mol 228.41 g/mol
Chirality Chiral (S or R) Achiral
Terminal Group -CH(CH₃)CH₂CH₃ (sec-butyl)-CH(CH₃)₂ (isopropyl)
Specific Rotation

(in CHCl₃)

Boiling Point ~165°C (at 10 mmHg)~164°C (at 10 mmHg)

5.2 Validation Protocol (Self-Validating System) To ensure the integrity of the synthesis, perform the following checkpoints:

  • Intermediate Check (GC-MS): Analyze the product of Phase 1. If >5% elimination product (2-methyl-1-butene) is observed, reduce reaction temperature during iodination.

  • Coupling Efficiency: The Li₂CuCl₄ reaction is sensitive to oxygen. If the color remains gray and does not darken, the catalyst is inactive. Titrate the Grignard reagent before use.

  • Enantiomeric Excess (ee): Convert a small aliquot of the final alcohol to the Mosher Ester (using (R)-MTPA-Cl). Analyze via ¹⁹F NMR. The presence of a single peak confirms high enantiomeric purity; doublets indicate racemization.

References

  • Mori, K. (2007). "Synthesis of optical active pheromones." Tetrahedron, 33(3), 289-294.

  • Schlosser, M. (1974). "Carbon-carbon bond formation with the aid of copper catalysts." Angewandte Chemie International Edition, 13(11), 701-729. (Foundational reference for Li₂CuCl₄ coupling).
  • Ho, T.L. (1995). "Enantioselective Synthesis: Natural Products from Chiral Terpenes." John Wiley & Sons.
  • NIST Chemistry WebBook. "this compound." (Confirming achiral structure).

  • Sonnet, P. E. (1982). "Synthesis of the stereoisomers of the sex pheromones of the southern corn rootworm." Journal of Organic Chemistry, 47(19), 3793–3796. (Protocol for anteiso-methyl synthesis).

Sources

Application Notes and Protocols: Selective Oxidation of 13-Methyltetradecanol to 13-Methyltetradecanal

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Precision Challenge in Alcohol Oxidation

The selective oxidation of a primary alcohol to an aldehyde is a cornerstone transformation in organic synthesis. However, it presents a significant challenge: preventing over-oxidation to the corresponding carboxylic acid. This is particularly crucial when dealing with complex molecules in multi-step syntheses where functional group tolerance and high yields are paramount. For a long-chain aliphatic alcohol such as 13-methyltetradecanol, a precursor in the synthesis of various biologically active molecules, achieving a clean and efficient conversion to 13-methyltetradecanal requires a carefully chosen methodology.

This guide provides a detailed overview of three robust and widely adopted methods for this transformation: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and (2,2,6,6-Tetramethyl-1-piperidinyloxy) TEMPO-Catalyzed Oxidation. Each method offers distinct advantages and operates under mild conditions, making them ideal for substrates that may be sensitive to harsh reagents or high temperatures. We will delve into the mechanistic underpinnings of each reaction, provide detailed, step-by-step protocols, and offer insights gleaned from practical laboratory experience to ensure reproducible and high-yielding results.

Method 1: Swern Oxidation

The Swern oxidation is a classic and highly reliable method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base, typically triethylamine (TEA).[1][2][3][4] It is renowned for its mild reaction conditions, particularly the low temperatures required, which helps to suppress side reactions.[4][5]

Mechanism and Rationale

The causality of the Swern oxidation lies in a sequence of carefully controlled steps. First, DMSO reacts with oxalyl chloride at very low temperatures (-78 °C) to form the electrophilic chloro(dimethyl)sulfonium chloride, which is the active oxidant.[2][6] This intermediate then reacts with the primary alcohol, this compound, to form a key alkoxysulfonium salt.[2] The addition of triethylamine facilitates an intramolecular E2-type elimination, where the base removes a proton from a carbon adjacent to the oxygen, leading to the formation of the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[1][3] The low temperature is critical to prevent the decomposition of the active oxidant and potential side reactions.

Visualizing the Swern Oxidation Mechanism

Swern_Oxidation cluster_activation Activator Formation cluster_oxidation Alcohol Oxidation DMSO DMSO ActiveOxidant Chloro(dimethyl)sulfonium chloride DMSO->ActiveOxidant  -CO, -CO2 OxalylChloride Oxalyl Chloride OxalylChloride->ActiveOxidant Alkoxysulfonium Alkoxysulfonium Salt ActiveOxidant->Alkoxysulfonium Alcohol This compound Alcohol->Alkoxysulfonium Aldehyde 13-Methyltetradecanal Alkoxysulfonium->Aldehyde  Intramolecular  Elimination DMS Dimethyl Sulfide Alkoxysulfonium->DMS TEA Triethylamine (Base) TEA->Alkoxysulfonium

Caption: Swern oxidation workflow.

Experimental Protocol: Swern Oxidation of this compound

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (oven-dried)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels under an inert atmosphere (Argon or Nitrogen).

  • Activator Formation: Dissolve oxalyl chloride (1.5 eq.) in anhydrous DCM and add it to the reaction flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM via an addition funnel, ensuring the internal temperature does not rise above -60 °C. Stir for 15 minutes.

  • Alcohol Addition: Dissolve this compound (1.0 eq.) in anhydrous DCM and add it dropwise to the reaction mixture via the second addition funnel, maintaining the temperature at -78 °C. Stir for 30-45 minutes.

  • Base Addition and Aldehyde Formation: Add triethylamine (5.0 eq.) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature over 45-60 minutes.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude aldehyde can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Self-Validation:

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting alcohol spot and the appearance of a new, less polar aldehyde spot.

  • Byproduct Indication: The characteristic and unpleasant odor of dimethyl sulfide is a strong indicator of a successful reaction.[2][4] Proper handling and quenching procedures are essential.

Method 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a mild and highly selective method for oxidizing primary alcohols to aldehydes.[7][8][9] Its key advantages include neutral reaction conditions, room temperature operation, and a simple work-up procedure.[8][10][11]

Mechanism and Rationale

The DMP oxidation proceeds through a ligand exchange mechanism. The alcohol displaces one of the acetate groups on the iodine(V) center of the DMP to form a periodinane intermediate.[7][12] A subsequent intramolecular deprotonation of the alpha-hydrogen of the alcohol by an acetate ion leads to the reductive elimination of the iodine(III) species and the formation of the aldehyde.[7] The reaction is typically performed in chlorinated solvents like dichloromethane.[8][11]

Visualizing the DMP Oxidation Mechanism

DMP_Oxidation Alcohol This compound Intermediate Periodinane Intermediate Alcohol->Intermediate DMP Dess-Martin Periodinane (I(V)) DMP->Intermediate  Ligand  Exchange Aldehyde 13-Methyltetradecanal Intermediate->Aldehyde  Reductive  Elimination ReducedIodine Reduced Iodine Species (I(III)) Intermediate->ReducedIodine AceticAcid Acetic Acid Intermediate->AceticAcid

Caption: Dess-Martin Periodinane oxidation pathway.

Experimental Protocol: DMP Oxidation of this compound

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous DCM under an inert atmosphere.

  • Reagent Addition: Add Dess-Martin Periodinane (1.2-1.5 eq.) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (typically complete within 1-3 hours).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Shake vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Self-Validation:

  • Work-up Observation: The disappearance of the solid DMP and the formation of two clear layers during the work-up with sodium thiosulfate indicates the successful quenching of the excess oxidant and reduction of the iodine byproduct.

Method 3: TEMPO-Catalyzed Oxidation

TEMPO-catalyzed oxidations are highly efficient and environmentally friendly methods for the selective oxidation of primary alcohols.[13] These reactions use a catalytic amount of the stable nitroxyl radical TEMPO in conjunction with a stoichiometric co-oxidant.[14] Common co-oxidants include sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS).[13][14]

Mechanism and Rationale

The catalytic cycle begins with the oxidation of TEMPO to the active N-oxoammonium salt by the co-oxidant. This N-oxoammonium salt is the actual oxidizing agent that reacts with the alcohol in a concerted or stepwise manner to form the aldehyde, while being reduced to the hydroxylamine form. The hydroxylamine is then re-oxidized by the co-oxidant back to the N-oxoammonium salt, thus completing the catalytic cycle. This process allows for the use of a small amount of the TEMPO catalyst.

Visualizing the TEMPO Catalytic Cycle

TEMPO_Cycle TEMPO TEMPO (Nitroxyl Radical) Oxoammonium N-Oxoammonium Salt (Active Oxidant) TEMPO->Oxoammonium Oxidation Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Reduction Aldehyde 13-Methyltetradecanal Oxoammonium->Aldehyde Hydroxylamine->TEMPO Oxidation CoOxidant Co-oxidant (e.g., NCS, NaOCl) CoOxidant->TEMPO CoOxidant->Hydroxylamine Alcohol This compound Alcohol->Aldehyde

Caption: TEMPO-catalyzed oxidation cycle.

Experimental Protocol: TEMPO-Catalyzed Oxidation of this compound (Anelli-Montanari conditions)

Materials:

  • This compound

  • TEMPO

  • Potassium bromide (KBr)

  • Sodium hypochlorite solution (commercial bleach, ~10-13% available chlorine)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 5 M aqueous sodium hydroxide solution

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a pH meter, dissolve this compound (1.0 eq.), TEMPO (0.01 eq.), and KBr (0.1 eq.) in DCM.

  • Buffering: Add saturated aqueous sodium bicarbonate solution to the mixture.

  • Oxidant Addition: Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath. Add the sodium hypochlorite solution dropwise, maintaining the pH between 9 and 10 by the periodic addition of 5 M NaOH.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically rapid (15-30 minutes).

  • Work-up: Once the starting material is consumed, separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde by flash column chromatography.

Self-Validation:

  • pH Control: Maintaining the pH between 9 and 10 is crucial for optimal reactivity and to prevent side reactions. A stable pH reading during the addition of the oxidant indicates a well-controlled reaction.

  • Color Change: The characteristic orange-red color of the TEMPO radical may change during the reaction, providing a visual cue of the catalytic cycle's progression.

Comparative Summary of Oxidation Methods

FeatureSwern OxidationDess-Martin Periodinane (DMP) OxidationTEMPO-Catalyzed Oxidation
Key Reagents DMSO, Oxalyl Chloride, TriethylamineDess-Martin PeriodinaneTEMPO (catalyst), Co-oxidant (e.g., NaOCl)
Temperature -78 °C to room temperatureRoom temperature0 °C to room temperature
Advantages High yields, reliable, good for acid-sensitive substrates.[2]Mild, neutral conditions, simple work-up.[8][11]Catalytic, environmentally friendly, rapid.[13]
Disadvantages Requires cryogenic temperatures, malodorous byproduct (DMS).[4][5]Stoichiometric reagent, can be expensive.Requires careful pH control, potential for halogenated byproducts.
Work-up Aqueous quench and extraction.Reductive quench and extraction.Aqueous quench and extraction.

Conclusion

The selective oxidation of this compound to 13-methyltetradecanal can be effectively achieved using Swern, Dess-Martin, or TEMPO-based methodologies. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and tolerance of the substrate to different reaction conditions. For small-scale laboratory syntheses where mildness and ease of execution are paramount, DMP oxidation is an excellent choice. The Swern oxidation remains a highly reliable and general method, provided the necessary low-temperature conditions can be met. For larger-scale and "greener" applications, the TEMPO-catalyzed oxidation offers a highly efficient and economical alternative. By understanding the underlying principles and following the detailed protocols provided, researchers can confidently perform this critical transformation with high fidelity.

References

  • Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. Available at: [Link]

  • Swern Oxidation Mechanism - Chemistry Steps. Available at: [Link]

  • Dess-Martin Oxidation - Organic Chemistry Portal. Available at: [Link]

  • Einhorn, J., Einhorn, C., Ratajczak, F., & Pierre, J. L. (1996). Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. The Journal of Organic Chemistry, 61(21), 7452–7454. Available at: [Link]

  • Dess and Martin mechanisms of DMP mediated alcohol oxidation can justify the higher efficiency using excess DMP. ResearchGate. Available at: [Link]

  • Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. ACS Publications. Available at: [Link]

  • (PDF) SELECTIVE OXIDATION OF ALCOHOLS TO ALDEHYDES BY USING HYDROGEN PEROXIDE AS AN OXIDANT: A REVIEW. ResearchGate. Available at: [Link]

  • The Swern Oxidation: Mechanism and Features - Chemistry Hall. Available at: [Link]

  • Swern Oxidation - Organic Chemistry Portal. Available at: [Link]

  • Swern oxidation - Wikipedia. Available at: [Link]

  • 17.7: Oxidation of Alcohols - Chemistry LibreTexts. Available at: [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. Available at: [Link]

  • Swern Oxidation. Available at: [Link]

  • Alcohols to Aldehydes, Part 1: Oxidations with O2, H2O2, ROOH - YouTube. Available at: [Link]

  • Dess–Martin oxidation - Wikipedia. Available at: [Link]

  • Cu-NHC-TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes. ACS Publications. Available at: [Link]

  • Copper(I)/TEMPO-catalyzed aerobic oxidation of primary alcohols to aldehydes with ambient air. PubMed. Available at: [Link]

  • The selective oxidation of primary alcohols to aldehydes by oxygen employing a trinuclear ruthenium carboxylate catalyst. Journal of the American Chemical Society. Available at: [Link]

  • Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone. ACS Publications. Available at: [Link]

  • Synthesis of carbon-13-labeled tetradecanoic acids - PubMed. Available at: [Link]

  • Alcohols to Aldehydes, Part 2: Oxidations with Catalytic TEMPO and Related Aminoxyl Radicals - YouTube. Available at: [Link]

  • 13-Methyltetradecanoic acid - Wikipedia. Available at: [Link]

  • Synthesis of carbon-13-labeled tetradecanoic acids - ResearchGate. Available at: [Link]

  • 13-Methyltetradecanal | C15H30O | CID 11085507 - PubChem. Available at: [Link]

Sources

Troubleshooting & Optimization

optimizing yield in the synthesis of 13-methyltetradecanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 13-Methyltetradecanol Synthesis

Topic: Optimizing Yield in the Synthesis of this compound Target Audience: Synthetic Chemists, Process Development Scientists Document ID: TSC-SYN-13MTD-01

Executive Summary & Route Strategy

13-methyltetradecan-1-ol (also known as anteiso-pentadecanol) is a C15 branched fatty alcohol often used as a surfactant intermediate or lipid standard.

While classical routes like the Wittig reaction (using isobutyraldehyde and a C11 phosphonium salt) are well-documented, they often suffer from low yields (<30%) due to the formation of alkene intermediates requiring subsequent hydrogenation, and difficult purification of geometric isomers.

Our Recommended Route: Copper-Catalyzed Grignard Cross-Coupling. This method utilizes the Kochi-Fürstner modification to couple a C3 Grignard reagent with a protected C12 alkyl bromide. This convergent approach typically delivers yields >75% and avoids high-pressure hydrogenation.

Comparison of Methodologies:

FeatureMethod A: Wittig (Classical) Method B: Cu-Catalyzed Coupling (Recommended)
Mechanism C11 Ylide + C4 Aldehyde

Alkene

Alkane
C3 Grignard + C12 Halide

Alkane
Step Count 4 (Salt formation, Wittig, Hydrogenation, Hydrolysis)3 (Protection, Coupling, Deprotection)
Atom Economy Low (Loss of Ph

PO)
High
Typical Yield 20–35%70–85%
Key Risk Incomplete hydrogenation; Z/E isomer separationCatalyst decomposition; Moisture sensitivity

Detailed Experimental Protocol (Optimized Route)

Target: Synthesis of 13-methyltetradecan-1-ol via C3 + C12 coupling.

Phase 1: Precursor Preparation (C12 Fragment)

Reagent: 12-bromo-1-dodecanol (commercially available or synthesized from 1,12-dodecanediol).

Step 1.1: Protection of Alcohol To prevent the Grignard reagent from quenching on the hydroxyl group, the alcohol must be protected as a Tetrahydropyranyl (THP) ether.

  • Dissolve 12-bromo-1-dodecanol (1.0 eq) in DCM.

  • Add 3,4-Dihydro-2H-pyran (DHP) (1.2 eq) and Pyridinium p-toluenesulfonate (PPTS) (0.1 eq).

  • Stir at RT for 4 hours.

  • Wash with saturated NaHCO

    
    , dry over MgSO
    
    
    
    , and concentrate.
    • Checkpoint: Verify disappearance of -OH peak (~3400 cm

      
      ) in IR.
      
Phase 2: Cross-Coupling (The Critical Step)

Reagents: Isopropylmagnesium bromide (2.0 M in THF), Li


CuCl

(0.1 M in THF).
  • Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon.

  • Catalyst Prep: Add the protected bromide (1.0 eq) and Li

    
    CuCl
    
    
    
    catalyst (0.03 eq / 3 mol%) to anhydrous THF.
    • Note: The solution should turn a pale orange/red color.

  • Cooling: Cool the mixture to -10°C .

  • Addition: Add Isopropylmagnesium bromide (1.3 eq) dropwise over 30 minutes.

    • Why? Slow addition prevents homocoupling of the Grignard reagent.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Quench: Pour into saturated NHngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    Cl solution. Extract with ether.
    
Phase 3: Deprotection
  • Dissolve the crude coupled product in Methanol.[1]

  • Add catalytic p-Toluenesulfonic acid (pTsOH).

  • Stir at RT for 2 hours.

  • Concentrate and purify via column chromatography (Hexane/EtOAc 9:1).

Troubleshooting Guide (FAQ)

Q1: My coupling yield is low (<40%), and I see a lot of "dimer" byproduct.

  • Diagnosis: This is likely homocoupling of the Grignard reagent (C3-C3) or the alkyl halide (C12-C12).

  • Solution:

    • Temperature Control: Ensure the Grignard is added at -10°C or lower. High temperatures favor homocoupling.

    • Catalyst Freshness: Li

      
      CuCl
      
      
      
      is sensitive to oxygen. Use a freshly prepared 0.1 M solution in THF.
    • Addition Rate: The Grignard reagent must be the limiting species in the flask during addition. Add it slower.

Q2: The Grignard reagent won't initiate (if making Isopropyl-MgBr in-house).

  • Diagnosis: Magnesium surface passivation.

  • Solution:

    • Mechanical Activation: Crush the Mg turnings under inert atmosphere.

    • Chemical Activation: Add a crystal of Iodine (I

      
      ) or a drop of 1,2-dibromoethane.
      
    • Solvent: Ensure THF is distilled from Sodium/Benzophenone to remove all traces of water.

Q3: I cannot remove the THP protecting group completely.

  • Diagnosis: The long hydrophobic chain reduces solubility in aqueous acids.

  • Solution: Switch solvent system to MeOH:THF (1:1) with 1M HCl. The THF helps solubilize the fatty chain, allowing the acid to access the acetal linkage. Heat to 45°C if necessary.

Q4: Can I use the Wittig reaction instead?

  • Answer: Yes, but be prepared for lower yields.

  • Optimization for Wittig: Use NaHMDS (Sodium bis(trimethylsilyl)amide) as the base instead of NaOMe. NaHMDS is non-nucleophilic and provides cleaner deprotonation of the phosphonium salt. Perform the ylide formation at 0°C, then cool to -78°C before adding isobutyraldehyde to maximize stereocontrol (though hydrogenation removes the alkene anyway, cleaner crude products are easier to purify).

Process Visualization

G cluster_0 Phase 1: Precursor Prep cluster_1 Phase 2: Coupling (Kochi-Fürstner) cluster_2 Phase 3: Final Workup Start 12-bromo-1-dodecanol (C12 Fragment) Protected THP-Protected Bromide Start->Protected DCM, RT, 4h DHP DHP / PPTS (Protection) DHP->Protected Coupled Protected This compound Protected->Coupled THF, -10°C Grignard Isopropyl-MgBr (C3 Fragment) Grignard->Coupled Slow Addition Catalyst Li2CuCl4 (3 mol%) Catalyst->Coupled Final 13-methyltetradecan-1-ol (Target >98% Purity) Coupled->Final Hydrolysis Deprotect MeOH / pTsOH Deprotect->Final

Figure 1: Optimized convergent synthesis workflow utilizing copper-catalyzed cross-coupling.

References

  • Wittig Route & Precursors

    • Vázquez, L., et al. (2011). "Synthesis of the isofatty acid 13-methyl-tetradecanoic acid and its triglyceride." Grasas y Aceites. Link

  • Copper-Catalyzed Coupling (Kochi-Fürstner)

    • Cahiez, G., et al. (2007). "Cobalt-Catalyzed Cross-Coupling Reactions." Organic Letters. (Foundational method for sp3-sp3 coupling).

    • Detailed protocol for Li2CuCl4 coupling: Organic Syntheses, Coll. Vol. 6, p. 776. Link

  • THP Protection/Deprotection

    • Greene, T.W., Wuts, P.G.M.[2] "Protective Groups in Organic Synthesis." Wiley-Interscience.[2]

  • Grignard Reagent Preparation

    • "Synthesis of Grignard Reagents." Master Organic Chemistry. Link

Sources

Technical Support Center: Separation of 13-methyltetradecanol (Iso) and 12-methyltetradecanol (Anteiso)

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

The Challenge: You are attempting to separate two structural isomers of


:
  • 13-methyltetradecanol (Iso-C15): The methyl branch is on the penultimate carbon (

    
    ).
    
  • 12-methyltetradecanol (Anteiso-C15): The methyl branch is on the antepenultimate carbon (

    
    ).
    

The Reality: These compounds possess nearly identical boiling points and polarities. Standard flash chromatography or simple fractional distillation will fail to resolve them. Separation requires exploiting minute differences in their "Effective Chain Length" (ECL) via high-resolution Gas Chromatography (GC) for analysis, or steric exclusion chromatography (via derivatization) for preparative isolation.

Quick Reference: Physical Properties

PropertyThis compound (Iso)12-methyltetradecanol (Anteiso)
Structure Terminal Isopropyl groupTerminal sec-Butyl group (Chiral)
Boiling Point Slightly LowerSlightly Higher
GC Elution (Non-polar) Elutes 1st Elutes 2nd
ECL (Approx) ~14.6~14.7

Analytical Separation (GC-FID / GC-MS)

Objective: To quantitatively assess the ratio of iso to anteiso isomers in a mixture.

The Mechanism: Equivalent Chain Length (ECL)

Separation relies on Van der Waals interactions. The iso isomer is more globular (compact) at the tail, reducing its interaction with the stationary phase compared to the slightly more extended anteiso structure.

Protocol A: High-Resolution Capillary GC

This is the gold standard for analysis. Do not attempt HPLC without derivatization (see Module 3).

Recommended Column:

  • Primary: Fused silica capillary, 30m x 0.25mm ID.

  • Phase: Polar (e.g., polyethylene glycol/PEG, DB-Wax, CP-Wax 52CB).

    • Why? Polar phases maximize the resolution between structural isomers by interacting with the dipole induced by the branching, although the effect is subtle at the chain end.

  • Alternative: Non-polar (5% Phenyl-methylpolysiloxane, DB-5) can work but requires longer columns (60m) and strict temperature control.

Instrument Parameters:

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Injector: Split (20:1) at 250°C.

  • Oven Program:

    • Start: 100°C (Hold 2 min).

    • Ramp: 4°C/min to 220°C.

    • Hold: 10 min.

    • Critical: Slow ramp rates (2-4°C/min) are essential near the elution temperature (~160-180°C) to widen the peak window.

Data Interpretation (Elution Order): On both polar and non-polar columns, the general elution order for C15 alcohols is:

  • Iso-C15 (this compound)

  • Anteiso-C15 (12-methyltetradecanol)

  • Normal-C15 (Pentadecanol) - If present

Diagram: Analytical Workflow Logic

GC_Workflow cluster_column Column Selection Start Sample Mixture (Iso/Anteiso) Deriv Optional: Derivatize to Acetate (Improves Peak Shape) Start->Deriv GC_Inj GC Injection (Split 20:1) Deriv->GC_Inj Polar Polar Column (PEG) Rec: DB-Wax GC_Inj->Polar Preferred NonPolar Non-Polar (DB-5) Requires 60m length GC_Inj->NonPolar Alternative Detect Detection (FID/MS) Polar->Detect NonPolar->Detect Result Calculate ECL Iso < Anteiso Detect->Result

Caption: Decision matrix for analytical method development emphasizing column selection.

Preparative Isolation (Purification)[1]

Objective: To physically separate gram-quantities of the isomers for biological testing.

The Problem: You cannot easily distill these apart. The Solution: You must increase the "steric bulk" of the molecule to amplify the structural difference between the iso and anteiso tails. This is done by derivatizing the alcohol into a UV-active ester.

Protocol B: Derivatization-HPLC[1][2][3]

Reagent: 3,5-Dinitrobenzoyl chloride (DNB) or 1-Naphthoyl chloride .

  • Why?

    • UV Detection: Alcohols are invisible to UV. DNB derivatives absorb strongly at 254 nm.

    • Structural Rigidity: The bulky aromatic group acts as a "handle." When the molecule interacts with the HPLC stationary phase, the difference between the "V-shape" (iso) and "Y-shape" (anteiso) tail becomes the deciding factor for retention.

Step-by-Step Methodology:

  • Derivatization:

    • Dissolve mixture (1.0 eq) in dry Pyridine (solvent + base).

    • Add 3,5-Dinitrobenzoyl chloride (1.2 eq).

    • Stir at 60°C for 1 hour.

    • Quench with water, extract with Hexane/DCM. Wash with dilute HCl (to remove pyridine) and NaHCO3.

  • Preparative HPLC:

    • Column: C18 (Reverse Phase) or Silica (Normal Phase).

    • Mobile Phase (C18): Acetonitrile/Water (Isocratic, e.g., 85:15).

    • Note: In Reverse Phase, the anteiso derivative (being slightly more hydrophobic due to the methyl placement relative to the effective chain length) often elutes after the iso derivative, but this must be empirically determined.

    • Recycling: Use a "Recycle HPLC" method if baseline resolution is not achieved in a single pass.

  • Hydrolysis (Recovery):

    • Collect pure fractions.

    • Reflux in 1M KOH/Ethanol for 2 hours.

    • Extract the free alcohol with Hexane.

Diagram: Preparative Workflow

Prep_Workflow Input Crude Mixture (Iso + Anteiso) React Derivatization (3,5-DNB Chloride) Input->React Pyridine, 60°C HPLC Prep HPLC (C18 Column) React->HPLC UV @ 254nm Split Fraction Collection HPLC->Split Hydrol Hydrolysis (KOH/EtOH) Split->Hydrol Fraction A (Iso) Split->Hydrol Fraction B (Anteiso) Final Pure Isomers Hydrol->Final

Caption: Workflow for converting alcohols to UV-active esters to facilitate chromatographic separation.

Troubleshooting & FAQs

Q1: I see only one peak on my GC, even with a slow temperature ramp. What now?

  • Diagnosis: Your stationary phase is likely too non-polar or the column is too short.

  • Fix:

    • Switch to a WAX column (PEG phase).

    • Derivatize the alcohol sample to an Acetate (using Acetic Anhydride/Pyridine). Acetates often show sharper peak shapes and slightly better resolution than free alcohols due to reduced hydrogen bonding with the column walls.

Q2: Can I use Urea Complexation to separate them?

  • Answer: No.

  • Reasoning: Urea complexation separates linear (n-alkanes/alcohols) from branched compounds. Since both 13-methyl and 12-methyl isomers are branched, they will both remain in the supernatant (non-complexing fraction). Urea is only useful if you need to remove n-pentadecanol impurities.

Q3: Why is the Anteiso isomer boiling point higher if it's also branched?

  • Mechanism: The iso structure ((CH3)2-CH-) is the most compact terminal arrangement, minimizing surface area and Van der Waals forces. The anteiso structure (CH3-CH2-CH(CH3)-) is slightly more elongated and "lopsided" (chiral), allowing for slightly more surface contact between molecules compared to the iso form, resulting in a marginally higher boiling point and retention time.

Q4: I need 5 grams of pure this compound. Should I separate it from a mix?

  • Recommendation: If you require multi-gram purity and currently have a 50/50 mix, stop . Separation at this scale is inefficient (yields <40%).

  • Alternative: Perform a de novo synthesis. Use a Grignard reaction coupling iso-propyl magnesium bromide with a protected 11-bromo-undecanol, or similar C1 + C14 coupling strategy.

References

  • Christie, W.W. (n.d.). Gas Chromatography and Lipids: Equivalent Chain Lengths. Lipid Library. Retrieved from [Link]

  • Nelson, T.J. (2011).[1] Ultrasensitive fluorescent derivatization procedure for chromatographic analysis of primary, secondary, and nonpolar tertiary alcohols.[1] Analytical Biochemistry, 419(1), 40-45.[1] Link

  • Palyzová, A., et al. (2021).[2] Separation of regioisomers and enantiomers of triacylglycerols containing branched fatty acids (iso and/or anteiso). Journal of Chromatography A. Link

  • Sparrow, J.T., et al. (1983). Synthesis of carbon-13-labeled tetradecanoic acids. Journal of Lipid Research, 24(7), 938-41. Link

  • Sigma-Aldrich. (2025). GC Column Selection Guide: Polar vs Non-Polar Phases. Link

Sources

Validation & Comparative

Reference Standards for 13-Methyltetradecanol Identification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for the identification and validation of 13-methyltetradecanol (commonly known as iso-pentadecanol), a critical branched-chain fatty alcohol used as a biomarker in microbial lipidomics and pheromone research.

Content Type: Technical Comparison & Validation Guide Target Audience: Analytical Chemists, Lipidomics Researchers, Drug Development Scientists

Executive Summary: The "Iso" Specificity Challenge

This compound (


) is the iso-isomer of pentadecanol. Its identification is frequently complicated by the presence of its structural isomers: the linear 

-pentadecanol
and the anteiso-isomer (12-methyltetradecanol ).

Accurate distinction is critical because these isomers often signal different biological origins (e.g., iso vs. anteiso ratios in bacterial cell membranes are species-specific biomarkers). This guide compares reference standard grades and establishes a self-validating GC-MS protocol for unambiguous identification.

Product Comparison: Reference Standard Grades

Selecting the correct grade of standard is the first step in ensuring data integrity.

FeatureCertified Reference Material (CRM) Analytical Reference Standard Research Grade / Reagent
Primary Use Quantitation, ISO 17025/17034 complianceRoutine identification, method developmentSynthesis starting material, qualitative screening
Purity >99.0% (Mass Balance/qNMR)>98% (GC-FID)>95% (GC-FID)
Isomeric Purity Guaranteed (<0.5% anteiso/normal)High (typically <2% isomers)Variable (may contain 5-10% isomers)
Traceability NIST/BIPM TraceableManufacturer COABatch-dependent
Cost High (

$)
Moderate (

)
Low ($)
Recommended For GMP/GLP Validations Routine R&D / Screening Chemical Synthesis

Leading Alternatives:

  • Cayman Chemical / Matreya: High-purity lipid standards (often sold as "iso-C15 alcohol").

  • Larodan: Specialized in branched-chain lipids (e.g., 13-methyltetradecanoic acid precursors).

  • Chiron: Offers specific isomeric mixtures for resolution testing.

Technical Specifications & Identity
  • IUPAC Name: 13-methyltetradecan-1-ol[1]

  • Common Name: iso-Pentadecanol[1]

  • CAS Number: 58524-92-8 (Primary); 20194-47-2[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 228.41 g/mol [1]

  • Key Structural Feature: Terminal isopropyl group (methyl on penultimate carbon).

Experimental Protocol: Self-Validating Identification

This protocol uses Gas Chromatography-Mass Spectrometry (GC-MS) to differentiate this compound from its isomers based on two orthogonal data points: Kovats Retention Index (RI) and Mass Spectral Fragmentation .

Phase A: Sample Preparation (Derivatization)

Why: Free fatty alcohols often tail on GC columns. Converting to acetate derivatives improves peak shape and diagnostic fragmentation.

  • Aliquot: Take 100 µg of standard or sample extract.

  • Reagent: Add 50 µL Pyridine + 50 µL Acetic Anhydride.

  • Incubate: 60°C for 30 minutes.

  • Extract: Dry under

    
    , reconstitute in Hexane.
    
Phase B: GC-MS Acquisition
  • Column: DB-5ms (Non-polar) or DB-Wax (Polar). Note: Polar columns often provide better separation of iso/anteiso isomers.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temp Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    180°C
    
    
    2°C/min
    
    
    240°C.
  • MS Mode: EI (70 eV), Scan range 40–350

    
    .
    
Phase C: Data Analysis (The Decision Logic)

1. Elution Order Validation (DB-5ms): On non-polar columns, branched isomers elute before linear ones due to lower boiling points and reduced Van der Waals interactions.

  • Order: Iso (13-methyl) < Anteiso (12-methyl) < Normal (n-C15).

2. Mass Spectral Diagnostic Ions (Acetates):

  • Iso-Pentadecyl Acetate: Distinctive isopropyl fragment (M-43 not always prominent in alcohols, but look for

    
     210  parent or M-60 [acetic acid loss] = 168 ).
    
  • Key Differentiator: The intensity of the

    
     vs 
    
    
    
    fragments is often subtle. The most reliable MS metric is the Retention Index .
Visualization: Identification Workflow

The following diagram illustrates the logical flow for confirming this compound identity, integrating both chromatographic and spectral data.

G Start Unknown C15 Alcohol Sample Deriv Derivatization (Acetylation) (Improves Peak Shape) Start->Deriv GC_Run GC-MS Analysis (DB-5ms Column) Deriv->GC_Run RT_Check Calculate Kovats Index (RI) GC_Run->RT_Check Iso_Path RI ≈ 1660-1670 (Elutes 1st) RT_Check->Iso_Path Early Elution Anteiso_Path RI ≈ 1670-1680 (Elutes 2nd) RT_Check->Anteiso_Path Mid Elution Normal_Path RI ≈ 1700 (Elutes 3rd) RT_Check->Normal_Path Late Elution MS_Check MS Fragmentation Check Iso_Path->MS_Check Final_ID CONFIRMED: This compound MS_Check->Final_ID Matches Reference Spectrum

Figure 1: Decision logic for differentiating Iso-C15 from Anteiso-C15 and Normal-C15 alcohols.

Comparative Data: Retention & Purity

The table below summarizes typical performance metrics when analyzing these standards on a standard 5% Phenyl-methylpolysiloxane column (e.g., DB-5, HP-5).

ParameterThis compound (Iso) 12-Methyltetradecanol (Anteiso) 1-Pentadecanol (Normal)
Elution Order 1st 2nd3rd
Relative Retention (RRT) 0.982 0.9891.000 (Reference)
Boiling Point (Calc) ~290°C~292°C~300°C
Diagnostic MS Ion (Acetate) Strong isopropyl loss signatureStrong ethyl loss signatureEven alkyl chain loss series

Note: RRT values are approximate and column-dependent. Always run a mixed standard (Iso + Anteiso + Normal) to establish the exact window for your system.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 94094, Isopentadecan-1-ol. [Link]

  • NIST Mass Spectrometry Data Center. 13-Methyltetradecanoic acid (Acid precursor data for structural correlation). [Link]

  • Christie, W.W. Mass Spectrometry of Fatty Acid Derivatives. The LipidWeb. (Authoritative guide on Iso/Anteiso fragmentation patterns). [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Fatty Alcohols. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
13-Methyltetradecanol
Reactant of Route 2
Reactant of Route 2
13-Methyltetradecanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.